molecular formula C8H2ClF5O B1618029 Pentafluorophenylacetyl chloride CAS No. 832-72-4

Pentafluorophenylacetyl chloride

Cat. No.: B1618029
CAS No.: 832-72-4
M. Wt: 244.54 g/mol
InChI Key: UUHZXQCRVUYLII-UHFFFAOYSA-N
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Description

Pentafluorophenylacetyl chloride is an organic compound with the molecular formula C8H2ClF5O. It is a derivative of acetic acid where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorophenylacetyl chloride can be synthesized from (2,3,4,5,6-pentafluorophenyl)acetic acid. The typical method involves the reaction of (2,3,4,5,6-pentafluorophenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6F5CH2COOH+SOCl2C6F5CH2COCl+SO2+HClC6F5CH2COOH + SOCl2 \rightarrow C6F5CH2COCl + SO2 + HCl C6F5CH2COOH+SOCl2→C6F5CH2COCl+SO2+HCl

This reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of (2,3,4,5,6-pentafluorophenyl)acetyl chloride follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenylacetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    (2,3,4,5,6-Pentafluorophenyl)acetic acid: from hydrolysis.

    Aromatic ketones: from Friedel-Crafts acylation.

Scientific Research Applications

Pentafluorophenylacetyl chloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the (2,3,4,5,6-pentafluorophenyl)acetyl group into molecules.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (2,3,4,5,6-Pentafluorophenyl)acetic acid
  • (2,3,4,5,6-Pentafluorobenzoyl chloride
  • (2,3,4,5,6-Pentafluorophenyl)acetate

Comparison:

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H2ClF5O/c9-3(15)1-2-4(10)6(12)8(14)7(13)5(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHZXQCRVUYLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232217
Record name (2,3,4,5,6-Pentafluorophenyl)acetyl chloride
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Molecular Weight

244.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

832-72-4
Record name 2,3,4,5,6-Pentafluorophenylacetyl chloride
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Record name (2,3,4,5,6-Pentafluorophenyl)acetyl chloride
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Record name (2,3,4,5,6-Pentafluorophenyl)acetyl chloride
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Record name (2,3,4,5,6-pentafluorophenyl)acetyl chloride
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Record name (2,3,4,5,6-Pentafluorophenyl)acetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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